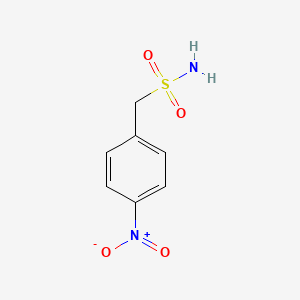

(4-硝基苯基)甲磺酰胺

描述

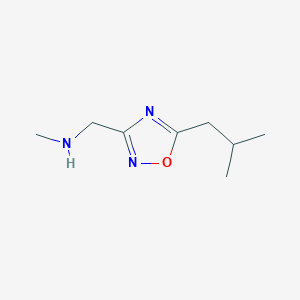

(4-Nitrophenyl)methanesulfonamide, also referred to as 4NPMSA, is a compound that closely resembles the structures of N-phenylmethanesulfonamide (PMSA) and N-(3-nitrophenyl)methanesulfonamide, with slight variations in geometric parameters. The presence of a nitro group at the para position of the benzene ring in PMSA does not alter the space group, which remains the same as in the case of PMSA without the nitro substitution. The molecular structure allows for the amide hydrogen atom to be available to receptor molecules during biological activity, which is significant for its potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of (4-Nitrophenyl)methanesulfonamide derivatives has been explored in the context of developing compounds with anti-inflammatory activity. These derivatives were synthesized from p-nitroaniline through a three-step process. The synthesized compounds were confirmed using various spectroscopic methods such as IR, 1H NMR, and MS, and some showed significant anti-inflammatory activity in a mouse model of xylene-induced ear edema .

Molecular Structure Analysis

The molecular structure of 4NPMSA has been determined by X-ray diffraction, revealing that the N-H hydrogen atom and the methylsulfonyl group are trans to each other across the plane of the benzene ring. This configuration facilitates the formation of centrosymmetric dimers through N-H⋯O hydrogen bonding. The crystal structure of a related compound, N-(4-nitrophenyl)-N-phenylsulfonamide, has also been determined, showing a dihedral angle between the phenyl rings and a distorted tetrahedral configuration around the sulfur atom .

Chemical Reactions Analysis

The reactivity of (4-Nitrophenyl)methanesulfonamide in the formation of complexes with strong organic bases has been studied. Intermolecular interactions and the response of the compound to form hydrogen-bonded complexes with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been analyzed. The formation of these complexes involves proton transfer from the C-H acid to the base, resulting in ionic pairs . Additionally, vicarious nucleophilic substitution (VNS) reactions have been observed with compounds activated by sulfur-based electron-withdrawing groups, indicating a potential for (4-Nitrophenyl)methanesulfonamide to undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Nitrophenyl)methanesulfonamide and its derivatives have been characterized using various spectroscopic and computational methods. The electronic spectra of complexes formed with TBD have been predicted using computational methods, considering solvent effects. These studies help in understanding the behavior of 4NPMSA in different environments and its potential interactions with other molecules . The thermal stability of related sulfonamide compounds has also been assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), which could provide insights into the stability of 4NPMSA under various conditions .

科学研究应用

结构和光谱研究

- 与三氮杂双环癸烯形成络合物:Binkowska 等人(2001 年)和 Huczyński 等人(2007 年)的研究调查了 4-硝基苯基衍生物与 1,5,7-三氮杂双环[4.4.0]癸-5-烯 (TBD) 的络合物形成。这些研究揭示了对这些络合物中离子对结构和氢键的重要见解,有助于更好地理解化学系统中的分子相互作用和构效关系 (Binkowska 等人,2001); (Huczyński 等人,2007)。

化学性质和反应性

- 酸性性质和构象研究:4-硝基苯基衍生物的酸性性质和分子构象一直是研究的重点,提供了有关这些分子中官能团的空间效应和可及性的宝贵信息。这项研究对于理解化学反应性和合成和催化中的潜在应用至关重要 (Binkowska 等人,2009)。

电化学分析

- 伏安法和极谱研究:对相关化合物(如尼美舒利,其包含 4-硝基苯基甲磺酰胺部分)的电化学行为的研究提供了对这些化合物的还原性和可氧化性的见解。这些知识对于开发电化学传感器和制药和化工行业中的分析方法至关重要 (Álvarez-Lueje 等人,1997)。

计算化学

- 从头算预测:Binkowska 等人(2008 年)对 4-硝基苯基衍生物的结构和能量进行的计算研究,有助于预测这些化合物在不同环境中的行为。此类研究对于理论化学至关重要,并有助于设计具有所需性质的新分子 (Binkowska 等人,2008)。

碎片研究

- 电子电离和碎片:Danikiewicz (1997) 对 N-(2-硝基苯基)-甲磺酰胺及其衍生物在电子电离下的碎片模式的研究有助于质谱领域,提供了对这些化合物的结构稳定性和分解途径的见解 (Danikiewicz,1997)。

质子抽象研究

- 质子抽象的动力学:研究有机碱从 4-硝基苯基[双(乙磺酰基)]甲烷中抽象质子的动力学,提供了反应速率和机理的关键数据。此类信息对于理解有机化学中的酸碱相互作用和开发新的合成方法至关重要 (Jarczewski & Binkowska,2001)。

安全和危害

属性

IUPAC Name |

(4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLIVAAMSLPRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373078 | |

| Record name | 1-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitrophenyl)methanesulfonamide | |

CAS RN |

88918-72-3 | |

| Record name | 1-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

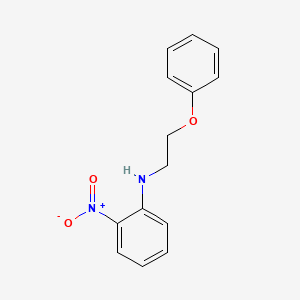

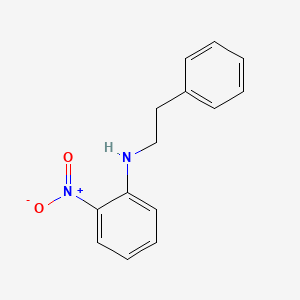

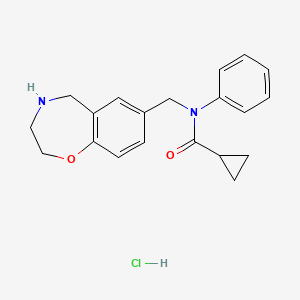

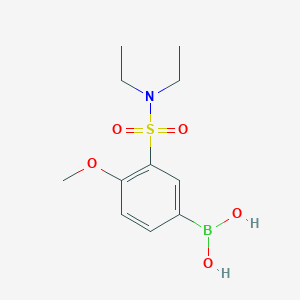

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

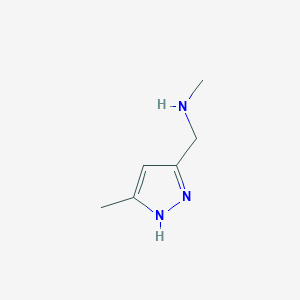

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)